1,1,1,3,7-Pentachloroheptane

Beschreibung

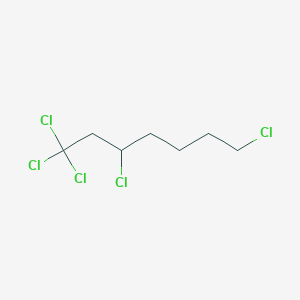

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

59261-00-6 |

|---|---|

Molekularformel |

C7H11Cl5 |

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

1,1,1,3,7-pentachloroheptane |

InChI |

InChI=1S/C7H11Cl5/c8-4-2-1-3-6(9)5-7(10,11)12/h6H,1-5H2 |

InChI-Schlüssel |

NKQZXEMPXTWWEE-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCl)CC(CC(Cl)(Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1,1,1,3,7 Pentachloroheptane

Radical-Mediated Halogenation Strategies

Radical-mediated halogenation provides a direct route to functionalize alkanes, which are typically unreactive. These methods involve the generation of highly reactive halogen radicals that can abstract hydrogen atoms from an alkane backbone, leading to the formation of halogenated products.

Photochemical and Thermal Chlorination of n-Heptane for Directed Polyhalogenation

The direct chlorination of n-heptane using chlorine gas (Cl₂) under photochemical or thermal conditions is a fundamental method for producing chlorinated heptanes. libretexts.org The initiation of this reaction involves the homolytic cleavage of the chlorine-chlorine bond to generate two chlorine radicals (Cl•). libretexts.orgyoutube.comsavemyexams.com This can be achieved through the input of energy in the form of UV light or heat. libretexts.orgyoutube.com

The subsequent propagation steps involve the abstraction of a hydrogen atom from the n-heptane molecule by a chlorine radical, forming an alkyl radical and hydrogen chloride (HCl). The alkyl radical then reacts with a molecule of Cl₂ to yield a monochlorinated heptane (B126788) and another chlorine radical, which continues the chain reaction. libretexts.orgsavemyexams.com

A significant challenge in the direct chlorination of alkanes is the potential for multiple substitutions, leading to a mixture of products with varying degrees of chlorination. libretexts.orglibretexts.org To favor the formation of polychlorinated products like 1,1,1,3,7-pentachloroheptane, an excess of the chlorinating agent (Cl₂) relative to the alkane is often employed. libretexts.org However, this approach can also lead to the formation of more highly chlorinated byproducts, such as hexachloroheptane or even perchloroheptane.

Regioselective Control and Isomer Distribution in Alkane Chlorination Processes

A critical aspect of alkane chlorination is the control of regioselectivity, which dictates the position of halogenation on the carbon chain. In the free-radical chlorination of alkanes, the reactivity of hydrogen atoms follows the order: tertiary > secondary > primary. youtube.com This selectivity is attributed to the relative stability of the resulting alkyl radicals.

For a linear alkane like n-heptane, which possesses primary and secondary hydrogens, chlorination is less selective compared to bromination. youtube.commasterorganicchemistry.com Chlorine radicals are highly reactive and less discriminating, leading to a mixture of isomeric monochlorinated products. youtube.comlibretexts.org As the degree of chlorination increases, the electronic effects of the already substituted chlorine atoms influence the regioselectivity of subsequent chlorination steps. The electron-withdrawing nature of chlorine can deactivate nearby C-H bonds, directing further halogenation to more remote positions. However, achieving precise regiocontrol to selectively synthesize this compound through direct polyhalogenation of n-heptane remains a significant synthetic challenge due to the statistical nature of radical halogenation.

Radical Chain Addition to Unsaturated Precursors

An alternative and more controlled approach to the synthesis of specific polychloroalkanes involves the radical chain addition of a polychlorinated methane (B114726) to an unsaturated precursor. This method offers better regioselectivity compared to the direct halogenation of alkanes.

Synthesis of this compound via Radical Chain Addition of Carbon Tetrachloride to 6-Chloro-1-hexene (B1581537)

A documented synthesis of this compound involves the radical chain addition of carbon tetrachloride (CCl₄) to 6-chloro-1-hexene. researchgate.netgrafiati.comgrafiati.comresearchgate.net In this reaction, the trichloromethyl radical (•CCl₃), generated from carbon tetrachloride, adds to the double bond of 6-chloro-1-hexene. This addition typically follows an anti-Markovnikov pattern, where the radical adds to the less substituted carbon of the alkene, resulting in a more stable secondary radical intermediate. wikipedia.org

The resulting radical intermediate then abstracts a chlorine atom from another molecule of carbon tetrachloride, yielding the this compound product and regenerating a trichloromethyl radical to propagate the chain. researchgate.net This method provides a more direct and regioselective route to the target compound compared to the exhaustive chlorination of n-heptane.

Table 1: Reaction Parameters for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 6-Chloro-1-hexene | This compound | Radical Chain Addition researchgate.netgrafiati.comresearchgate.net |

Mechanistic Elucidation of Initiating and Propagating Radical Species in Intermolecular Addition Reactions

The mechanism of radical chain addition reactions involves three key stages: initiation, propagation, and termination. wikipedia.orgnih.gov

Initiation: The reaction is initiated by the formation of radicals. In the case of the addition of CCl₄ to an alkene, this can be achieved by the homolytic cleavage of a C-Cl bond in carbon tetrachloride, often facilitated by thermal or photochemical means, or by the use of a radical initiator. wikipedia.org The initiator generates a radical that abstracts a chlorine atom from CCl₄ to produce the key trichloromethyl radical (•CCl₃).

Propagation: The propagation phase consists of two main steps. wikipedia.orgnih.gov First, the trichloromethyl radical adds to the double bond of the alkene (6-chloro-1-hexene). researchgate.net This addition is regioselective, with the radical attacking the terminal carbon to form a more stable secondary radical at the C-2 position. Second, this newly formed radical abstracts a chlorine atom from a molecule of CCl₄, forming the final product (this compound) and regenerating the trichloromethyl radical, which can then participate in another cycle. researchgate.net

Termination: The chain reaction is terminated when two radical species combine to form a non-radical product. wikipedia.org This can involve the combination of two trichloromethyl radicals, the combination of a trichloromethyl radical with the adduct radical, or the combination of two adduct radicals.

Exploration of Alternative Radical Precursor Decomposition Routes

Research into radical chemistry continues to explore alternative methods for generating radical species for use in synthesis. While the thermal or photochemical decomposition of traditional precursors like peroxides or azo compounds is well-established, newer methods offer potential advantages in terms of control and efficiency.

For the synthesis of polychlorinated compounds like this compound, alternative routes for generating the crucial trichloromethyl radical or other relevant radical intermediates could be explored. For instance, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. acs.orgchemrxiv.org This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate radical ions from suitable precursors. These radical ions can then fragment to produce the desired radical species.

Generation of Reactive Intermediates from Diazene (B1210634) Compounds (e.g., 5-hexenyl[1-hydroxy-1-methyl-ethyl]diazene) in Chlorinated Media

A notable synthetic route to this compound involves the thermal decomposition of 5-hexenyl[1-hydroxy-1-methyl-ethyl]diazene in a chlorinated solvent, specifically carbon tetrachloride (CCl₄). rsc.orgwikipedia.org This method relies on a free-radical chain mechanism to generate key intermediates.

The process begins with the thermal decomposition of the diazene compound, which serves as a source of 5-hexenyl radicals. rsc.orgwikipedia.org In the presence of carbon tetrachloride, the 5-hexenyl radical can abstract a chlorine atom, leading to the formation of 6-chloro-1-hexene as a primary product. rsc.orgwikipedia.orgacs.org Other primary products from the decomposition include chloroform, acetone, nitrogen, cyclopentylchloromethane, 1-hexene (B165129), and methylcyclopentane. rsc.orgwikipedia.orgacs.org

The table below summarizes the primary and secondary products generated from the thermal decomposition of 5-hexenyl[1-hydroxy-1-methyl-ethyl]diazene in carbon tetrachloride.

| Product Type | Compound Name |

| Primary | 6-Chloro-1-hexene |

| Chloroform | |

| Acetone | |

| Nitrogen | |

| Cyclopentylchloromethane | |

| 1-Hexene | |

| Methylcyclopentane | |

| Secondary | This compound |

Application of Atom Transfer Radical Addition (ATRA) for the Formation of Specific Chlorinated Heptane Isomers

Atom Transfer Radical Addition (ATRA) is a powerful and atom-economical method for the formation of carbon-carbon and carbon-halogen bonds. wikipedia.orgresearchgate.net This methodology is particularly relevant for the synthesis of this compound through the addition of a polychlorinated methane, such as carbon tetrachloride (CCl₄), to a suitable alkene precursor. The reaction is typically catalyzed by transition metal complexes, with copper and ruthenium complexes being extensively studied. acs.orgresearchgate.net

The fundamental mechanism of ATRA involves the catalyzed homolytic cleavage of a carbon-halogen bond in the polychloroalkane. For the synthesis of this compound, the process would be initiated by the reaction of a catalyst with carbon tetrachloride. This generates a trichloromethyl radical (•CCl₃) and a metal-halide complex. researchgate.net The highly reactive trichloromethyl radical then adds to the double bond of an alkene, such as 6-chloro-1-hexene. This addition proceeds in an anti-Markovnikov fashion, where the •CCl₃ group attaches to the terminal carbon of the double bond. wikipedia.org

The resulting alkyl radical intermediate is then quenched by the metal-halide complex, which transfers a chlorine atom to the radical, thereby forming the final product and regenerating the active catalyst. researchgate.net The application of this method to 6-chloro-1-hexene would specifically yield the this compound isomer.

Various catalysts have been shown to be effective for the ATRA of CCl₄ to terminal alkenes. For instance, ruthenium(II) complexes like Cp*Ru(PPh₃)₂Cl have demonstrated high activity and can lead to high turnover numbers for the addition of CCl₄ to 1-hexene. acs.org Similarly, copper complexes, often used in conjunction with a reducing agent or an initiator like AIBN, can efficiently catalyze the addition of CCl₄ to alkenes such as 1-hexene and 1-octene. rsc.org

The table below presents examples of catalyst systems and conditions used for the ATRA of carbon tetrachloride to terminal alkenes, illustrating the general applicability of this method for forming polychlorinated alkanes.

| Catalyst System | Alkene Substrate | Reaction Conditions | Adduct Yield | Reference |

| CpRu(PMe₃)(PPh₃)Cl | 1-Hexene | 60 °C | High TTO (>80,000) | acs.org |

| CpRu(PTA)(PPh₃)Cl | 1-Hexene | 60 °C | High TTO (>80,000) | acs.org |

| [Cu(Me₆TREN)Cl]Cl / AIBN | 1-Hexene | - | 89% | rsc.org |

| [Cu(Me₆TREN)Cl]Cl / AIBN | 1-Octene | - | 85% | rsc.org |

| Iron-based catalyst | 1-Octene | - | - | wikipedia.org |

TTO: Total Turnovers

Mechanistic Investigations of Reactions Involving 1,1,1,3,7 Pentachloroheptane

Detailed Examination of Free Radical Chain Mechanisms in Polychlorination

Free radical chain reactions are characterized by three distinct phases: initiation, propagation, and termination. libretexts.orgsavemyexams.com These reactions are self-sustaining after an initial input of energy, with a single initiation event capable of causing a cascade of reactions. libretexts.org

The initiation phase is the step that generates the initial reactive radical species. lumenlearning.com This process requires an energy input, typically in the form of heat or ultraviolet (UV) light, to induce the homolytic cleavage of a weak covalent bond, where the two electrons of the bond are split between two atoms, creating two radicals. byjus.comlibretexts.orglibretexts.org In the context of chlorination, a common initiation step is the breaking of the chlorine-chlorine (Cl-Cl) bond to form two chlorine radicals (Cl•). libretexts.orgbyjus.com

In the specific synthesis of 1,1,1,3,7-pentachloroheptane via the addition of carbon tetrachloride (CCl₄) to an alkene, the initiation is often achieved using a chemical initiator, such as benzoyl peroxide. cdnsciencepub.com The initiator decomposes upon heating to form primary radicals. These primary radicals can then abstract a chlorine atom from the solvent, CCl₄, to generate the key chain-carrying trichloromethyl radical (•CCl₃). This radical generation is the crucial first step that begins the chain reaction. cdnsciencepub.comresearchgate.net The homolytic cleavage of C-Cl bonds, a key step in the decomposition and reaction of polychlorinated compounds, has been validated through computational studies using methods like Density Functional Theory (DFT). nih.govresearchgate.net

The propagation phase consists of a series of repeating steps where a radical reacts with a stable molecule to form a new radical, which continues the chain. lumenlearning.comlibretexts.org In a typical alkane chlorination, this involves two main steps:

Hydrogen Abstraction: A chlorine radical (Cl•) abstracts a hydrogen atom from an alkane (R-H), producing hydrogen chloride (HCl) and an alkyl radical (R•). byjus.comlibretexts.org This is the rate-determining step in many radical halogenations. chemistrysteps.com

Chlorine Atom Transfer (ClAT): The newly formed alkyl radical (R•) abstracts a chlorine atom from a chlorine molecule (Cl₂) or another chlorine source, yielding the chlorinated alkane product (R-Cl) and regenerating a chlorine radical (Cl•). byjus.comlibretexts.orgnih.gov This new chlorine radical can then participate in another hydrogen abstraction, perpetuating the chain. uky.edu

If the reaction is allowed to proceed with sufficient chlorine, polychlorination can occur as the chlorinated alkane products are themselves subject to further hydrogen abstraction and chlorine substitution. chemistrysteps.commasterorganicchemistry.com

The formation of this compound occurs through a variation of this process, specifically a radical chain addition reaction. cdnsciencepub.comresearchgate.netresearchgate.net Here, the propagation involves:

The trichloromethyl radical (•CCl₃), generated during initiation, adds to the carbon-carbon double bond of a molecule like 6-chloro-1-hexene (B1581537). cdnsciencepub.comresearchgate.netgrafiati.com

This addition creates a new, more complex chloroheptyl radical.

This secondary radical then abstracts a chlorine atom from a CCl₄ molecule, yielding the final product, this compound, and regenerating a •CCl₃ radical. cdnsciencepub.comresearchgate.net The regenerated •CCl₃ radical continues the chain, making the process highly efficient.

The chain reaction does not continue indefinitely. It ceases when the concentration of radicals decreases through termination steps, which occur when two radical species collide and combine to form a stable, non-radical molecule. lumenlearning.combyjus.comchemistrysteps.com Because radical concentrations are typically very low, these events are rare compared to propagation steps. libretexts.org Possible termination reactions in a polychlorination system include:

The combination of two chlorine radicals to reform a chlorine molecule (Cl₂). libretexts.org

The coupling of an alkyl radical with a chlorine radical to form the chloroalkane product. byjus.comlibretexts.org

The combination of two alkyl radicals to form a larger alkane, which constitutes a by-product. byjus.comlibretexts.org For instance, two •CCl₃ radicals can combine to form hexachloroethane (B51795) (C₂Cl₆).

These termination steps, along with potential side reactions during propagation, lead to the inevitable formation of a mixture of products and by-products, making the isolation of a single pure compound like this compound challenging from a synthetic standpoint. libretexts.orglibretexts.org

Kinetics and Thermodynamics of Chlorination and Addition Reactions

The study of kinetics provides insight into the rates of the various steps of the reaction, while thermodynamics helps to understand the energy changes and the relative stability of reactants and products. masterorganicchemistry.comlibretexts.org

Below is an interactive table of representative rate constants for chlorine atom abstraction.

| Radical Species | Chlorinating Agent | Rate Constant (kCl) [M⁻¹s⁻¹] | Temperature (K) |

| 5-Hexenyl Radical | CCl₄ | 7.2 x 10³ | 300 |

| Primary Alkyl Radicals (general) | CCl₄ | ~1.0 x 10⁴ | ~300 |

| Trichloromethyl Radical | Alkanes (H-abstraction) | ~60 | 300 |

| Cyclopropylcarbinyl Radical | Cl₂ | 3.0 x 10¹⁰ | Not specified |

| Cyclopropylcarbinyl Radical | t-BuOCl | 1.1 x 10⁹ | Not specified |

This table presents selected data from kinetic studies to illustrate the range of reaction rates. researchgate.netpsu.edu

A reaction pathway diagram, or energy profile, illustrates the energy changes that occur during a reaction, showing the relative energies of reactants, products, transition states, and intermediates. savemyexams.compearson.com

Initiation: This step, involving the homolytic cleavage of a bond, is highly endothermic, requiring a substantial energy input (activation energy) to overcome the bond dissociation energy. libretexts.orglibretexts.org

Termination: These steps, where two radicals combine, are typically highly exothermic and have very low activation energy barriers. libretexts.org

Stereochemistry and Conformational Analysis of 1,1,1,3,7 Pentachloroheptane

Chiral Centers and Stereoisomerism in Polyhalogenated Alkanes

Polyhalogenated alkanes, such as 1,1,1,3,7-pentachloroheptane, are organic compounds containing multiple halogen atoms. wikipedia.org The presence of these halogens can introduce chirality into the molecule, leading to the existence of stereoisomers. windows.net Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. youtube.com

Identification and Assignment of Absolute Configurations (R/S Nomenclature) within the this compound Framework

A chiral center is typically a carbon atom bonded to four different groups. youtube.comquizlet.com In the structure of this compound, the carbon atom at the third position (C-3) is a chiral center. This is because it is attached to a hydrogen atom, a chlorine atom, a dichloromethyl group (-CH2-CCl3), and a chlorobutyl group (-CH2-CH2-CH2-CH2Cl).

The absolute configuration of this chiral center can be assigned as either R (from the Latin rectus for right) or S (from the Latin sinister for left) using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.commsu.edu The assignment process involves prioritizing the four substituents attached to the chiral center based on atomic number. masterorganicchemistry.comsolubilityofthings.com

Table 1: Assignment of Cahn-Ingold-Prelog Priorities for Substituents at the Chiral Center (C-3) of this compound

| Priority | Substituent | Rationale for Priority |

| 1 | -Cl | The chlorine atom has the highest atomic number directly attached to the chiral center. |

| 2 | -CH2CH2CH2CH2Cl | Comparing the groups attached to the carbon atoms adjacent to the chiral center, this group takes precedence over the dichloromethyl group. |

| 3 | -CH2CCl3 | This group has a lower priority than the chlorobutyl group. |

| 4 | -H | The hydrogen atom has the lowest atomic number. |

To determine the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. solubilityofthings.com If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is R. If the sequence is counterclockwise, the configuration is S. libretexts.org

Diastereomeric Relationships and Their Implications for Synthetic Strategy and Molecular Recognition

Since this compound has one chiral center, it can exist as a pair of enantiomers: (R)-1,1,1,3,7-pentachloroheptane and (S)-1,1,1,3,7-pentachloroheptane. Enantiomers are non-superimposable mirror images of each other. youtube.com

If a molecule contains multiple chiral centers, it can have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgscribd.com For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers can exist. libretexts.org While this compound itself has only one chiral center, the principles of diastereomerism are crucial in the synthesis and reactions of similar, more complex polyhalogenated alkanes.

The presence of multiple stereoisomers has significant implications for synthetic chemistry. The synthesis of a specific stereoisomer often requires stereoselective reactions. Furthermore, in biological systems, different stereoisomers can exhibit distinct molecular recognition, with one enantiomer or diastereomer potentially being biologically active while others are not. solubilityofthings.com

Conformational Landscape Exploration via Advanced Computational Chemistry

The rotation around single bonds in a molecule like this compound leads to different spatial arrangements of atoms known as conformations. windows.net The study of these conformations and their relative energies is crucial for understanding the molecule's physical properties and reactivity.

Application of Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

Computational chemistry provides powerful tools for exploring the conformational landscape of molecules. Molecular mechanics methods, based on classical physics, can be used to model the potential energy surface of a molecule as a function of its geometry. These methods are computationally efficient for large molecules.

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), offer a more accurate description of the electronic structure and energies of different conformers. nih.govfu-berlin.de These methods are essential for obtaining reliable data on the relative stabilities of conformations. nih.gov

Determination of Energy Minima and Transition States for Conformational Interconversion in Complex Haloalkanes

Computational methods can identify the lowest energy conformations (energy minima) and the energy barriers (transition states) that separate them. libretexts.org For a complex haloalkane like this compound, the rotation around the various C-C bonds will lead to a multitude of staggered and eclipsed conformations. pressbooks.pub The most stable conformations, known as anti and gauche, are typically staggered to minimize steric hindrance. libretexts.org

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) |

| Anti | 180° | 0 (most stable) |

| Gauche | 60° | 3.8 |

| Eclipsed | 0° | 20 |

Note: These are illustrative values based on general principles of conformational analysis of alkanes. The actual values for this compound would require specific computational studies.

Influence of Multiple Chlorine Substituents on Molecular Conformation

The presence of five chlorine atoms in this compound significantly influences its conformational preferences. The large size of the chlorine atoms compared to hydrogen leads to increased steric strain in eclipsed and some gauche conformations. pressbooks.pub

Analysis of Gauche and Anti Interactions in Chlorinated Alkane Chains

The conformation of an alkane chain is determined by the rotation around its carbon-carbon single bonds. These rotations lead to different spatial arrangements known as conformers. unina.it The most stable conformers are typically staggered, where the substituents on adjacent carbons are as far apart as possible, while eclipsed conformers are the least stable due to torsional strain. libretexts.org Within staggered conformations, two primary arrangements exist: anti and gauche. chemistrysteps.com

Anti Conformation: In this arrangement, the two largest or most repulsive groups on adjacent carbons are positioned at a dihedral angle of 180°. This is generally the lowest energy and most stable conformation. chemistrysteps.com

Gauche Conformation: Here, the groups are at a dihedral angle of 60°. This conformation is typically higher in energy than the anti-conformation due to steric strain, which is the repulsive interaction that occurs when atoms are forced closer than their van der Waals radii allow. libretexts.org

In chlorinated alkanes, the energy of a gauche interaction is influenced by both steric bulk and electronic effects. A chlorine atom is comparable in size to a methyl group, leading to significant steric repulsion in a gauche arrangement. For reference, the gauche interaction between two methyl groups in butane (B89635) destabilizes the molecule by approximately 3.8 kJ/mol compared to the anti conformation. libretexts.orgmaricopa.edu

Furthermore, the carbon-chlorine bond (C-Cl) possesses a significant dipole moment due to the high electronegativity of chlorine. When two C-Cl bonds on adjacent carbons are in a gauche position, their dipoles are brought into close proximity and can repel each other, adding an electrostatic component to the destabilization. This is in contrast to the "gauche effect" observed in some molecules like 1,2-difluoroethane, where the gauche conformer is surprisingly more stable than the anti. wikipedia.org This effect is typically attributed to hyperconjugation and is less pronounced for chlorine compared to fluorine. wikipedia.org

Therefore, in a polychlorinated chain like this compound, the following gauche interactions are expected to be energetically unfavorable:

Cl / Cl gauche interaction: High destabilization due to both steric and dipole-dipole repulsion.

Cl / Alkyl gauche interaction: Significant destabilization due to steric hindrance.

CCl3 / Alkyl or CCl3 / Cl gauche interaction: Extremely high destabilization due to the very large steric bulk of the trichloromethyl group. wikipedia.org

Impact of Steric and Electronic Effects on Preferred Conformational States and Equilibrium Populations

The conformational equilibrium of this compound is primarily governed by the steric demands of its substituents. The trichloromethyl (-CCl3) group is exceptionally bulky and exerts a profound influence on the molecule's shape. wikipedia.org Any conformation that places this group in a gauche relationship with another substituent along the carbon chain will be significantly destabilized.

Let's consider the key rotations within the heptane (B126788) chain:

Rotation around the C2-C3 bond: The front carbon (C2) is attached to two hydrogens and the bulky -CCl3 group. The rear carbon (C3) is attached to a hydrogen, a chlorine atom, and the rest of the alkyl chain (-CH2CH2CH2CH2Cl). The most significant steric interaction here is between the -CCl3 group and the -Cl atom on C3. An anti-conformation, placing the -CCl3 group opposite to the C3-C4 bond, would be strongly preferred to minimize steric strain. A gauche interaction between the -CCl3 group and the chlorine atom at C3 would be highly unfavorable.

Rotation around the C3-C4, C4-C5, and C5-C6 bonds: Along the middle of the chain, the molecule will tend to adopt a zigzag, all-anti conformation to keep the carbon backbone as extended as possible, similar to unsubstituted alkanes. libretexts.org This arrangement minimizes steric interactions between adjacent methylene (B1212753) (-CH2-) groups. The presence of the chlorine atom at C3 introduces additional gauche interactions to consider. A conformation that places the C2-C3 bond anti to the C4-C5 bond would be favored.

The electronic effects in this compound arise from the high electronegativity of the chlorine atoms. The -CCl3 group is a very strong electron-withdrawing group due to the inductive effect of the three chlorine atoms. askfilo.comchempanda.com This leads to a significant polarization of the C1-C2 bond. Similarly, the chlorine at C3 withdraws electron density from the chain. These electronic effects can influence bond lengths and angles and contribute to dipole-dipole interactions that affect conformational stability. For instance, conformations that align the C-Cl dipoles in a repulsive manner will be of higher energy.

At room temperature, molecules are in a constant state of flux, and all conformers are in equilibrium. However, the population of each conformer is not equal. The relative population is determined by the energy difference between them. Due to the severe steric hindrance posed by the gauche interactions, especially those involving the -CCl3 group, the population of conformers containing these interactions will be very low. The vast majority of molecules at any given moment will exist in conformations that are anti with respect to the bulkiest groups.

Data Tables

Table 1: Estimated Hierarchy of Destabilizing Gauche Interactions

This table provides a qualitative ranking of the energetic cost of various gauche interactions present in this compound. The energies are estimated based on principles of steric and electronic repulsion, as specific experimental values are not available.

| Interacting Groups (at 60°) | Primary Cause of Strain | Estimated Energetic Cost (Relative) |

| H / H | Torsional | Very Low |

| H / Cl | Torsional & Steric | Low |

| H / Alkyl | Torsional & Steric | Low |

| Cl / Alkyl | Steric & Dipole Repulsion | Moderate to High |

| Cl / Cl | Steric & Dipole Repulsion | High |

| Alkyl / Alkyl | Steric | Moderate (e.g., ~3.8 kJ/mol for CH3/CH3) |

| CCl3 / H | Steric | Moderate |

| CCl3 / Cl | Severe Steric & Dipole Repulsion | Very High |

| CCl3 / Alkyl | Severe Steric | Very High |

Computational Chemistry Applications in the Study of 1,1,1,3,7 Pentachloroheptane

Molecular Dynamics Simulations for Dynamic Structural Insights

Dynamic Behavior of Polyhalogenated Alkane Chains in Solution and Condensed Phases

The dynamic nature of 1,1,1,3,7-pentachloroheptane is primarily dictated by the rotational freedom around its carbon-carbon single bonds and the non-bonded interactions between its constituent atoms. The presence of five bulky and electronegative chlorine atoms introduces significant steric and electrostatic constraints that influence the molecule's conformational landscape.

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of such molecules. nih.gov By simulating the atomic motions over time, researchers can observe conformational transitions and characterize the flexibility of the alkane chain. These simulations can reveal how the molecule folds and contorts in different environments, such as in a solution or in a pure liquid state (condensed phase).

A key aspect of understanding the dynamic behavior is the identification of stable conformers. This is typically achieved by scanning the potential energy surface (PES) of the molecule. By systematically rotating the dihedral angles of the carbon-carbon bonds and calculating the corresponding energy using quantum mechanical methods, a map of the conformational space can be generated. The low-energy regions on this PES correspond to the most probable shapes the molecule will adopt.

For this compound, it is expected that the most stable conformers would be those that minimize the steric repulsion between the chlorine atoms. For instance, conformations where the bulky trichloromethyl group is in close proximity to the chlorine atom on the third carbon would likely be energetically unfavorable.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis, not on specific published data for this compound.

| Conformer Description | Key Dihedral Angles | Calculated Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Extended Chain (Global Minimum) | Anti, Anti, Anti | 0.0 | ~ 55 |

| Partially Folded (Local Minimum 1) | Gauche, Anti, Anti | + 4.5 | ~ 20 |

| Partially Folded (Local Minimum 2) | Anti, Gauche, Anti | + 6.2 | ~ 15 |

| Compact (Higher Energy) | Gauche, Gauche, Anti | + 10.0 | ~ 5 |

| Other | Various | > +10.0 | ~ 5 |

Solvent Effects on Molecular Conformations and Reaction Dynamics

The surrounding solvent environment can significantly influence the conformational preferences and reactivity of a molecule. Computational methods can model these solvent effects through two primary approaches: implicit and explicit solvation models.

Implicit solvation models treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of how a solvent's polarity might affect the solute. For this compound, a polar solvent would be expected to stabilize conformers with a larger dipole moment.

Explicit solvation models involve simulating the individual solvent molecules alongside the solute. While computationally more demanding, this method allows for the study of specific solute-solvent interactions and provides a more detailed picture of the solvent's influence. For instance, an explicit simulation could reveal the structure of the solvent shell around the chlorinated portions of the molecule.

Studies on analogous compounds, such as 1,1,2-trichloroethane, have demonstrated that solvent polarity can alter the equilibrium between different conformers. rsc.org A similar effect would be anticipated for this compound, where the relative populations of extended versus more compact forms could be tuned by the choice of solvent.

In the context of reaction dynamics, the solvent can play a crucial role by differentially solvating the reactants, transition states, and products. For a hypothetical reaction involving this compound, such as nucleophilic substitution, computational chemistry could be used to calculate the reaction energy profile in various solvents. The results would indicate in which solvent the reaction is most likely to be favorable.

Table 2: Hypothetical Influence of Solvent on a Reaction Energy Barrier for this compound This table is for illustrative purposes and does not represent published experimental or computational data.

| Solvent | Dielectric Constant | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Gas Phase (vacuum) | 1.0 | 160 |

| n-Hexane (Non-polar) | 1.9 | 155 |

| Dichloromethane (B109758) (Polar Aprotic) | 9.1 | 130 |

| Acetone (Polar Aprotic) | 21.0 | 125 |

Environmental Occurrence and Transformation Studies of 1,1,1,3,7 Pentachloroheptane

Pathways of Environmental Introduction and Distribution

The introduction of 1,1,1,3,7-Pentachloroheptane into the environment is presumed to be linked to industrial activities, similar to other polychlorinated alkanes (PCAs). nih.gov While specific data on this particular compound is scarce, the general understanding of PCAs provides a framework for its likely environmental pathways.

There are no known natural sources of this compound. Its presence in the environment is considered to be of anthropogenic origin. Potential sources are rooted in industrial applications where polychlorinated alkanes are commonly used. These applications include:

Industrial Lubricants and Coolants: PCAs are utilized as high-temperature lubricants and in metalworking fluids due to their chemical stability. nih.gov

Plasticizers and Flame Retardants: They are added to plastics, rubbers, and sealants to enhance flexibility and fire resistance. nih.govnih.gov

Additives in Paints and Coatings: PCAs can be found as components in various paints and coatings. nih.gov

The dissemination of this compound from these sources into the environment can occur through several mechanisms:

Industrial Emissions: Direct release from manufacturing facilities into the atmosphere, water, or soil.

Leaching from Products: Slow release from consumer and industrial products that contain the compound, such as plastics and building materials. nih.gov

Improper Disposal: Disposal of industrial waste and consumer products in landfills can lead to soil and groundwater contamination.

The environmental distribution of this compound is governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As a polychlorinated alkane, it is expected to be hydrophobic and have a low volatility.

Table 1: Estimated Physicochemical Properties and Environmental Partitioning of this compound

| Property | Estimated Value/Behavior | Environmental Implication |

| Water Solubility | Low | Tends to partition from water to sediment and biota. |

| Vapor Pressure | Low | Limited volatilization from water and soil surfaces. |

| Log Kow | High | Strong tendency to adsorb to organic matter in soil and sediment; potential for bioaccumulation in organisms. |

| Henry's Law Constant | Low to Moderate | May indicate some potential for atmospheric transport, although deposition is likely. |

Fate modeling, such as fugacity modeling, for similar PCAs suggests that compounds with these characteristics will predominantly reside in soil and sediment. nih.gov Due to its low water solubility and high Kow, this compound is likely to bind strongly to soil particles and sediment in aquatic environments, reducing its mobility in water but leading to its persistence in these compartments. While its low vapor pressure limits widespread atmospheric distribution, long-range transport can occur through attachment to airborne particulate matter.

Degradation and Transformation Processes in Environmental Media

The persistence of this compound in the environment is determined by its resistance to various degradation processes.

Photolytic Degradation: Polychlorinated hydrocarbons can undergo photolysis, a process where light energy breaks chemical bonds. jst.go.jp For this compound, this would likely involve the cleavage of carbon-chlorine (C-Cl) bonds. The primary photolytic process for polychlorinated compounds in the presence of a hydrogen-donating solvent is the homolysis of the C-Cl bond. researchgate.net The rate and extent of this degradation depend on factors like the intensity of UV radiation and the presence of photosensitizing substances in the environment. researchgate.netmdpi.com The degradation of similar compounds has been shown to proceed via reductive dechlorination. jst.go.jp

Hydrolytic Degradation: Hydrolysis is a chemical reaction with water. Generally, alkanes are resistant to hydrolysis. pressbooks.pub However, under certain conditions, such as in the presence of strong alkalis, chlorinated alkanes can undergo hydrolysis. nih.gov For this compound, the rate of hydrolysis under typical environmental pH conditions is expected to be very slow, contributing to its persistence.

The biodegradation of chlorinated hydrocarbons is a key process in their environmental removal. elivapress.comnih.gov Microorganisms have evolved various enzymatic pathways to break down these compounds. mdpi.comnih.gov

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of chlorinated alkanes can be catalyzed by oxygenase enzymes. These enzymes introduce oxygen into the molecule, making it more susceptible to further breakdown. nih.gov

Anaerobic Biodegradation: In the absence of oxygen, reductive dechlorination is a major pathway for the biodegradation of highly chlorinated compounds. wikipedia.org In this process, the chlorinated compound is used as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is carried out by specific groups of anaerobic bacteria.

Enzymatic Reactions: The key enzymes involved in the biodegradation of chlorinated alkanes are dehalogenases. These enzymes catalyze the cleavage of carbon-halogen bonds. The efficiency of these enzymes can be influenced by the position and number of chlorine atoms on the alkane chain. nih.gov

Table 2: Potential Biotic Transformation Pathways for this compound

| Transformation Pathway | Description | Key Enzymes/Microorganisms |

| Aerobic Oxidation | Initial attack by mono- or dioxygenases to incorporate oxygen. | Methane-oxidizing bacteria (methanotrophs). elivapress.com |

| Anaerobic Reductive Dechlorination | Sequential removal of chlorine atoms under anoxic conditions. | Organohalide-respiring bacteria. mdpi.com |

| Hydrolytic Dehalogenation | Enzymatic cleavage of C-Cl bond by addition of water. | Haloalkane dehalogenases. |

The complex structure of this compound, with chlorine atoms at different positions, suggests that a consortium of different microbial species with a broad range of enzymatic capabilities would be required for its complete mineralization. nih.gov

Analytical Methodologies for Environmental Monitoring and Characterization

The accurate detection and quantification of this compound in environmental samples are challenging due to the complexity of the matrices and the potential for co-occurrence with other chlorinated compounds. The analysis of polychlorinated alkanes typically involves several key steps:

Extraction: The compound is first extracted from the environmental matrix (e.g., water, soil, biota) using an appropriate solvent.

Cleanup: The extract is then purified to remove interfering substances. This is a critical step for obtaining accurate results.

Instrumental Analysis: The purified extract is analyzed using high-resolution instrumentation.

The most common analytical technique for the determination of polychlorinated alkanes is Gas Chromatography (GC) coupled with a detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying specific organic compounds. It separates the components of a mixture and provides a mass spectrum for each component, allowing for definitive identification.

Gas Chromatography with Electron Capture Detection (GC-ECD): This detector is highly sensitive to halogenated compounds and is often used for screening and quantification of chlorinated hydrocarbons.

The complexity of commercial PCA mixtures, which contain numerous isomers and congeners, makes the development of analytical standards for every single compound, including this compound, difficult. nih.govcapes.gov.br Therefore, analytical methods often rely on the quantification of homologue groups rather than individual compounds.

Advanced Chromatographic Techniques (e.g., GC-ECD, GC-HRMS) for Trace Analysis in Complex Environmental Matrices.

The detection and quantification of trace levels of chlorinated compounds like this compound in complex environmental matrices such as water, soil, and biota necessitate highly sensitive and selective analytical techniques. Gas chromatography (GC) is the cornerstone of such analyses, often coupled with specialized detectors. nih.govcapes.gov.br

Gas Chromatography-Electron Capture Detector (GC-ECD):

The electron capture detector is highly sensitive to halogenated organic compounds, making it a suitable choice for the analysis of polychlorinated substances. researchgate.netnih.gov GC-ECD is known for its ability to detect picogram levels of these compounds. tdi-bi.com For a hypothetical analysis of this compound, a dual-column GC-ECD system could be employed to enhance separation and provide confirmation of the analyte's identity. tdi-bi.com However, the ECD is a non-specific detector, and co-eluting compounds can interfere with the analysis, potentially leading to false positives. tdi-bi.com

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS):

The following table illustrates a hypothetical comparison of these techniques for the analysis of a chlorinated alkane like this compound.

| Feature | Gas Chromatography-Electron Capture Detector (GC-ECD) | Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) |

| Principle | Measures the decrease in a constant electron current in the detector cell caused by the capture of electrons by electronegative analytes. | Separates ions based on their mass-to-charge ratio with high precision, allowing for the determination of elemental composition. |

| Selectivity | Selective for electronegative compounds (e.g., halogenated compounds). | Highly selective based on precise mass-to-charge ratio. |

| Sensitivity | Very high (picogram to femtogram range). | High (picogram to femtogram range). |

| Confirmation | Based on retention time on two dissimilar columns. | Based on accurate mass measurement of molecular and fragment ions. |

| Interferences | Susceptible to co-eluting electronegative compounds. | Minimizes interferences from matrix components due to high mass resolution. |

| Cost | Relatively low. | High. |

Comprehensive Sample Preparation and Extraction Protocols for Environmental Monitoring.

The successful trace analysis of this compound from environmental samples is critically dependent on the efficiency of the sample preparation and extraction protocols. The goal is to isolate the target analyte from the complex sample matrix and concentrate it to a level suitable for instrumental analysis. cdc.gov

Extraction:

The choice of extraction technique depends on the sample matrix.

Water Samples: For aqueous matrices, liquid-liquid extraction (LLE) using a non-polar solvent like dichloromethane (B109758) or hexane (B92381) is a common approach. gcms.cz Solid-phase extraction (SPE) with a sorbent that has an affinity for non-polar compounds can also be employed, offering advantages such as reduced solvent consumption and higher sample throughput. gcms.cz

Solid Samples (Soil, Sediment, Biota): For solid matrices, pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), is an effective technique that uses elevated temperatures and pressures to achieve rapid and efficient extraction with reduced solvent volumes. helcom.firesearchgate.net Soxhlet extraction is a more traditional but time-consuming method. cdc.gov A mixture of polar and non-polar solvents, such as acetone/hexane, is often used to ensure efficient extraction from solid matrices. helcom.fi

Cleanup:

Following extraction, a cleanup step is typically necessary to remove co-extracted interfering compounds such as lipids and other natural organic matter. cdc.gov Adsorption chromatography using materials like Florisil or silica (B1680970) gel is a widely used cleanup technique. epa.govepa.gov The extract is passed through a column packed with the adsorbent, and different solvent mixtures are used to elute fractions containing the target analytes while retaining the interferences. epa.gov

The table below outlines a general sample preparation protocol that could be adapted for the analysis of this compound in various environmental matrices.

| Step | Water Samples | Solid Samples (Soil, Sediment, Biota) |

| Extraction | Liquid-Liquid Extraction (LLE) with dichloromethane or Solid-Phase Extraction (SPE) with a C18 sorbent. | Pressurized Liquid Extraction (PLE) or Soxhlet extraction with a hexane/acetone mixture. |

| Drying | The organic extract is passed through anhydrous sodium sulfate (B86663) to remove residual water. | The sample is often mixed with a drying agent like anhydrous sodium sulfate before extraction. |

| Concentration | The extract is concentrated using a rotary evaporator or a gentle stream of nitrogen. | The extract is concentrated using a rotary evaporator or a gentle stream of nitrogen. |

| Cleanup | Column chromatography on Florisil or silica gel. Elution with solvents of increasing polarity. | Gel permeation chromatography (GPC) to remove high-molecular-weight interferences (e.g., lipids), followed by column chromatography on Florisil or silica gel. |

| Final Volume | The cleaned extract is concentrated to a final volume (e.g., 1 mL) in a suitable solvent for GC analysis. | The cleaned extract is concentrated to a final volume (e.g., 1 mL) in a suitable solvent for GC analysis. |

Advanced Analytical Characterization Techniques for 1,1,1,3,7 Pentachloroheptane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of 1,1,1,3,7-pentachloroheptane. It provides critical information regarding the carbon skeleton and the stereochemical arrangement of the chlorine and hydrogen atoms.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Elucidation of Complex Isomers

Given the complexity arising from multiple chiral centers in isomers of this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra often exhibit significant signal overlap, making unambiguous assignments challenging. Multi-dimensional NMR techniques are indispensable for resolving these complexities and establishing the precise connectivity within the molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is instrumental in identifying proton-proton (¹H-¹H) coupling networks within the heptane (B126788) chain. For this compound, COSY spectra would reveal correlations between adjacent methylene (B1212753) and methine protons, allowing for the tracing of the carbon backbone. For instance, the proton at the C3 position would show correlations to the protons on C2 and C4.

Heteronuclear Single Quantum Coherence (HSQC): HSQC provides direct one-bond correlation between protons and the carbons to which they are attached (¹H-¹³C). columbia.edu This is crucial for assigning the chemical shifts of the carbon atoms based on the more readily assigned proton signals. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a key technique for establishing long-range (typically 2-3 bond) correlations between protons and carbons. columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons and for linking different spin systems separated by non-protonated carbons or heteroatoms. In the context of this compound, HMBC correlations would be vital for confirming the position of the chlorine atoms by observing correlations from protons to carbons two or three bonds away that are substituted with chlorine. For example, protons on C2 would show HMBC correlations to the heavily substituted C1 and the chlorinated C3.

A study on chlorinated paraffins demonstrated that the combination of HSQC and HMBC is powerful for assigning fragment regions in complex mixtures of isomers, a principle directly applicable to the isomers of this compound. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

The following table provides predicted NMR chemical shift ranges for the primary isomer of this compound, based on established substituent effects in chlorinated alkanes.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CCl₃) | - | ~95-105 |

| C2 (-CH₂-) | ~2.5 - 3.0 | ~40-50 |

| C3 (-CHCl-) | ~4.0 - 4.5 | ~65-75 |

| C4 (-CH₂-) | ~1.8 - 2.2 | ~30-40 |

| C5 (-CH₂-) | ~1.5 - 1.9 | ~25-35 |

| C6 (-CH₂-) | ~1.9 - 2.3 | ~35-45 |

| C7 (-CH₂Cl) | ~3.6 - 4.0 | ~45-55 |

Dynamic NMR for the Study of Conformational Exchange and Rotational Barriers

The flexible seven-carbon chain of this compound can adopt numerous conformations due to rotation around its carbon-carbon single bonds. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these dynamic processes, such as conformational exchange and restricted rotation, that occur on the NMR timescale. libretexts.orgcopernicus.org

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the rate of conformational exchange is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the NMR signals. At the coalescence temperature, the signals for the interconverting conformers merge into a single broad peak. Below this temperature, in the slow exchange regime, separate signals for each populated conformer may be resolved.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry for Molecular Weight and Formula Determination

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and extensive fragmentation. jordilabs.com While the molecular ion peak for polychlorinated alkanes can sometimes be weak or absent in EI spectra due to the extensive fragmentation, the isotopic pattern of the molecular ion and its fragments, resulting from the presence of multiple chlorine atoms (³⁵Cl and ³⁷Cl), provides a characteristic signature for confirming the number of chlorine atoms in an ion.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and typically produces a more abundant protonated molecule, [M+H]⁺, or adduct ions. jordilabs.com This makes CI-MS particularly useful for confirming the molecular weight of this compound. The choice of reagent gas (e.g., methane (B114726), isobutane, ammonia) can influence the extent of fragmentation and the types of adduct ions formed.

Predicted Isotopic Pattern for the Molecular Ion of C₇H₁₁Cl₅:

| m/z | Relative Abundance (%) |

| 278 | 100.0 |

| 280 | 162.5 |

| 282 | 105.6 |

| 284 | 34.3 |

| 286 | 5.6 |

Fragmentation Pattern Interpretation and Tandem Mass Spectrometry for Structural Confirmation and Isomer Differentiation

The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule, offering valuable structural information. In EI-MS of this compound, characteristic fragmentation pathways would involve the loss of chlorine atoms (Cl•), hydrogen chloride (HCl), and various alkyl and chloroalkyl radicals. The cleavage of carbon-carbon bonds is also a prominent fragmentation pathway for alkanes. docbrown.info

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry is a powerful technique for the structural confirmation and differentiation of isomers. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. By comparing the MS/MS spectra of different isomers, subtle structural differences can be revealed. For instance, the fragmentation patterns of isomers of this compound with different chlorine substitution patterns would be expected to differ, allowing for their differentiation. Research on polychlorinated n-alkanes has shown that EI-MS/MS can be used to identify fragment ions common to all congeners, facilitating their analysis. researchgate.net

Predicted Key Fragment Ions in the EI Mass Spectrum of this compound:

| m/z | Possible Fragment Structure |

| 243 | [M - Cl]⁺ |

| 207 | [M - 2Cl - H]⁺ |

| 117 | [CCl₃]⁺ |

| 49 | [CH₂Cl]⁺ |

Chromatographic Separation Science for Isomer Resolution and Purity Assessment

Due to the existence of multiple structural and stereoisomers, chromatographic separation is a critical step in the analysis of this compound. The goal is to separate the different isomers from each other and from any impurities present in the sample.

Gas Chromatography (GC): Gas chromatography is the most common technique for the separation of volatile and semi-volatile chlorinated hydrocarbons. libretexts.orgepa.gov The choice of the stationary phase of the GC column is crucial for achieving optimal separation of isomers. Non-polar columns (e.g., based on polydimethylsiloxane) separate compounds primarily based on their boiling points. For separating isomers with similar boiling points, more polar columns may be required to exploit differences in dipole-dipole interactions. The separation of polychlorinated n-alkanes is known to be challenging due to the large number of isomers. diva-portal.orgnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power compared to conventional GC and has been successfully applied to the characterization of complex mixtures of polychlorinated alkanes. wur.nl

Liquid Chromatography (LC): For less volatile or thermally labile chlorinated compounds, high-performance liquid chromatography (HPLC) can be an effective separation technique. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The purity of a synthesized or isolated sample of this compound would be assessed by the presence of a single sharp peak in the chromatogram under optimized conditions. The presence of multiple peaks would indicate a mixture of isomers or the presence of impurities. The coupling of chromatography with mass spectrometry (GC-MS or LC-MS) provides a powerful hyphenated technique for the separation and identification of the individual components in a mixture.

Gas Chromatography (GC) with High-Resolution Columns for Purity Assessment and Quantitative Analysis

Gas chromatography (GC) is the premier technique for analyzing volatile and semi-volatile chlorinated hydrocarbons like this compound. For purity and quantitative assessments, high-resolution capillary columns are essential for separating the target analyte from impurities, isomers, or other congeners.

Purity Assessment: The purity of a this compound sample is determined by separating all volatile components present in the sample. A high-resolution GC column, typically with a narrow internal diameter (e.g., ≤0.25 mm) and a sufficient length (e.g., 30-60 meters), provides the necessary efficiency for this task. libretexts.org The principle of purity assessment via GC is that the area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding compound. gcms.cz By calculating the area percentage of the main peak relative to the total area of all peaks (excluding the solvent), a quantitative measure of purity can be established. gcms.cznih.gov

For chlorinated compounds, an Electron Capture Detector (ECD) is often preferred due to its high sensitivity to halogenated molecules. hplc.sknih.gov A Flame Ionization Detector (FID) can also be used, offering a more uniform response factor for different hydrocarbon impurities, though it is generally less sensitive to polychlorinated compounds than an ECD.

Quantitative Analysis: For accurate quantification, an internal or external standard method is employed. A calibration curve is generated by analyzing standards of known concentrations to establish the relationship between peak area and concentration. hplc.sk To ensure accuracy, the retention time of a peak in the sample must match that of the certified reference standard for this compound under identical chromatographic conditions. hplc.sk Due to the complexity of PCA mixtures, techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) can provide enhanced separation and identification. nih.gov

Illustrative GC Parameters for Analysis: The table below outlines typical parameters that would be suitable for the analysis of a polychlorinated heptane.

| Parameter | Typical Setting | Purpose |

| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good resolution for a wide range of semi-volatile compounds. hplc.sk |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. nih.gov |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace-level analysis. hplc.sk |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Electron Capture Detector (ECD) at 300°C | Provides high sensitivity for the detection of chlorinated compounds. nih.gov |

Chiral Gas Chromatography for the Separation and Enantiomeric Excess Determination of Chiral Isomers

The this compound molecule contains a chiral center at the C-3 carbon atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R- and S-isomers). Chiral gas chromatography is the technique used to separate these enantiomers. hplc.sk

Separation of Chiral Isomers: The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. For chlorinated compounds and other volatile molecules, stationary phases based on derivatized cyclodextrins are widely used and have proven effective. nih.govnih.gov These cyclodextrin (B1172386) molecules are themselves chiral and create a chiral environment within the column. hplc.sk One enantiomer may fit better into the cyclodextrin cavity or interact more strongly with its functional groups, causing it to be retained longer on the column than the other enantiomer, thus enabling their separation. hplc.sknih.gov The choice of a specific cyclodextrin derivative (e.g., permethylated, acetylated) and the size of the cyclodextrin ring (alpha, beta, or gamma) can be optimized to achieve the best resolution. nih.gov

Enantiomeric Excess (ee) Determination: Once the enantiomers are separated, their relative amounts can be quantified to determine the enantiomeric excess (ee). The ee is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram. The formula is:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

An ee of 100% indicates an enantiomerically pure sample (only one enantiomer is present), while an ee of 0% indicates a racemic mixture (equal amounts of both enantiomers). The determination of enantiomeric ratios is crucial in environmental and biological studies, as different enantiomers of a compound can have distinct toxicological profiles and degradation pathways.

Illustrative Chiral GC Parameters: The following table presents typical conditions for the chiral separation of a polychlorinated alkane.

| Parameter | Typical Setting | Purpose |

| Column | Rt-βDEXsm (or other derivatized cyclodextrin phase), 30 m x 0.25 mm ID, 0.25 µm film thickness | Chiral stationary phase to enable differential interaction with enantiomers. hplc.sk |

| Carrier Gas | Hydrogen or Helium | High linear velocity is important for good efficiency in chiral separations. nih.gov |

| Inlet Temperature | 240 °C | Ensures sample vaporization without thermal degradation. |

| Oven Program | Isothermal or slow temperature ramp (e.g., 2°C/min) | Slower temperature programs often improve the resolution of enantiomers. |

| Detector | Mass Spectrometer (MS) or ECD | MS provides mass information for confirmation, while ECD offers high sensitivity. |

Q & A

Q. What are the established methods for synthesizing 1,1,1,3,7-Pentachloroheptane, and what are their limitations?

Synthesis typically involves chlorination of heptane derivatives using catalysts like FeCl₃ or AlCl₃ under controlled conditions. Key limitations include:

- Regioselectivity : Achieving precise substitution at the 1,3,7 positions requires strict temperature control (e.g., 40–60°C) to avoid over-chlorination .

- Byproduct formation : Use of GC-MS or HPLC is critical to monitor intermediates like 1,1,3-trichloroheptane, which can complicate purification .

- Safety : Handling chlorine gas necessitates fume hoods and inert atmospheres due to acute toxicity risks .

Q. How can researchers validate the purity of this compound?

- Chromatography : GC-MS with electron-capture detection (ECD) is preferred for halogenated compounds; retention time and mass spectra should match reference standards .

- Spectroscopy : NMR (¹³C and ¹H) confirms structural integrity; characteristic peaks for Cl-substituted carbons appear at 35–50 ppm in ¹³C NMR .

- Elemental analysis : Verify %Cl content matches theoretical values (e.g., ~68.2% for C₇H₉Cl₅) .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental persistence of this compound in aquatic systems?

- Hydrolysis studies : Conduct at pH 4, 7, and 9 (25–50°C) with LC-MS monitoring to detect degradation products (e.g., dechlorinated heptanes) .

- Sediment adsorption : Use OECD 106 batch tests with organic-carbon-rich sediments; calculate Koc values to model bioaccumulation potential .

- Microbial degradation : Employ aerobic/anaerobic sludge inocula (OECD 301/311) to quantify half-lives and identify metabolites via high-resolution MS .

Q. What statistical approaches are recommended for resolving contradictory data in toxicity studies of this compound?

- Meta-analysis : Aggregate data from zebrafish embryo assays (FET), mammalian cell cultures (e.g., HepG2), and Daphnia magna acute toxicity tests. Apply random-effects models to account for inter-study variability .

- Dose-response modeling : Use PROAST or BMDS software to compare EC50 values across species; assess consistency with Hill slopes and confidence intervals .

- Sensitivity analysis : Identify outliers by evaluating experimental parameters (e.g., solvent carriers like DMSO, which may alter bioavailability) .

Q. How can researchers optimize analytical methods to distinguish this compound from structurally similar contaminants (e.g., 1,1,2,3,3-Pentachloropropane)?

- Chromatographic separation : Use a DB-5MS column (30 m × 0.25 mm) with a temperature ramp of 10°C/min from 50°C to 300°C. Retention time differences ≥0.3 min are sufficient for resolution .

- High-resolution MS : Monitor unique fragment ions (e.g., m/z 167.912 for heptane backbone vs. m/z 131.887 for propane derivatives) .

- Isotope dilution : Spike samples with ¹³C-labeled internal standards to correct for matrix effects in environmental samples .

Q. What methodologies are critical for evaluating the compound’s stability under varying storage conditions?

- Accelerated stability testing : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity. Analyze degradation monthly via GC-ECD over 6–12 months .

- Light exposure : Expose to UV (254 nm) for 48 hours; quantify photodegradation products (e.g., polychlorinated alkenes) using QTOF-MS .

- Container compatibility : Test adsorption losses in glass vs. polypropylene containers; pre-rinse with hexane to minimize interactions .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported LogKow values for this compound?

- Re-evaluate experimental conditions : Ensure shake-flask tests (OECD 117) use ultrapure water and avoid co-solvents like acetone, which inflate apparent solubility .

- Cross-validate with computational models : Compare measured values with EPI Suite or SPARC predictions; deviations >0.5 Log units suggest experimental artifacts .

- Publish raw data : Share UV spectra and partitioning curves to enable peer validation .

Q. What strategies mitigate confounding factors in ecotoxicological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.